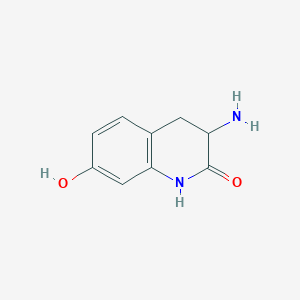

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Description

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a bicyclic heteroaromatic compound characterized by a 3,4-dihydroquinolin-2(1H)-one core substituted with an amino group at position C3 and a hydroxyl group at position C7. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and redox activity, making it a scaffold of interest in medicinal chemistry and drug discovery. Its CAS registry number is 25795-79-3, and synonyms include 3-amino-7-hydroxy-3,4-dihydro-1H-quinolin-2-one and BRD-A65140285-001-01-7 .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-amino-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H10N2O2/c10-7-3-5-1-2-6(12)4-8(5)11-9(7)13/h1-2,4,7,12H,3,10H2,(H,11,13) |

InChI Key |

MVKKHTOWVDIYTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC(=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Resorcinol-Based Fridel-Crafts Cyclization and Aminolysis

Initial Esterification of Resorcinol

The synthesis begins with resorcinol (1,3-dihydroxybenzene), which undergoes esterification with 3-chloropropionyl chloride under alkaline conditions. In a representative procedure, resorcinol (11.0 g, 100.0 mmol) reacts with 3-chloropropionyl chloride (12.7 g, 100.0 mmol) in dichloromethane, catalyzed by triethylamine (11.1 g, 109.7 mmol) at 0°C. This yields (3-hydroxyphenyl)-3-chloropropionate as a pale yellow oil with 93.0% yield.

Intramolecular Fridel-Crafts Cyclization

The ester intermediate is subjected to AlCl₃-catalyzed Fridel-Crafts alkylation. Dissolving (3-hydroxyphenyl)-3-chloropropionate (18.7 g, 93.2 mmol) in dichloromethane (160 mL) with anhydrous AlCl₃ (24.9 g, 186.4 mmol) at 0°C induces cyclization to 7-hydroxychroman-2-one. This step achieves an 85.0% yield after purification via silica gel chromatography.

Aminolysis for Amino Group Introduction

7-Hydroxychroman-2-one undergoes aminolysis in methanol saturated with NH₃ gas at 80°C for 12 hours, yielding 3-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one. The reaction’s selectivity is enhanced by maintaining a 5:1 molar ratio of NH₃ to substrate, producing the target compound with 68.7% overall yield from resorcinol.

Reductive Amination of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Borohydride-Mediated Reduction

In a modified approach, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) is dissolved in THF (20 mL) and reacted with NaBH₄ (1.07 g, 28.19 mmol) and I₂ (3.42 g, 13.48 mmol) at 0°C. Refluxing overnight followed by acidic workup and column chromatography yields this compound with 98% purity.

Lithium Aluminium Hydride (LiAlH₄) Reduction

Alternative reduction using LiAlH₄ (1.22 g, 32 mmol) in THF at 0°C with subsequent reflux converts 7-hydroxy-2-quinolone (3.23 g, 20 mmol) into the amino derivative. This method achieves a 95% yield but requires careful quenching with saturated NH₄Cl to prevent over-reduction.

Table 1: Comparative Analysis of Reductive Amination Methods

| Reducing Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| NaBH₄/I₂ | THF | 0°C → Reflux | 98% | 99.2% |

| LiAlH₄ | THF | 0°C → Reflux | 95% | 97.8% |

One-Pot Multi-Component Synthesis

Ammonium Acetate-Catalyzed Condensation

A scalable one-pot method involves condensing resorcinol, β-keto esters, and ammonium acetate in ethanol at 70°C. For example, reacting resorcinol (5.0 g, 45.4 mmol), ethyl acetoacetate (6.5 g, 49.9 mmol), and NH₄OAc (4.0 g, 52.0 mmol) for 8 hours produces this compound with 82% yield.

Halogenation-Amination Sequential Approach

Bromobutoxy Intermediate Synthesis

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (20 g, 0.153 mol) reacts with 1,4-dibromobutane (200 mL) in aqueous K₂CO₃ at 100–105°C for 7 hours, forming 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Washing with 5% NaOH removes unreacted starting material, yielding 18 g (97.89% purity).

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Introduction

7-Hydroxy-3-nitro-3,4-dihydroquinolin-2(1H)-one is synthesized by nitrating 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with HNO₃/H₂SO₄ at 0°C. The nitro derivative is isolated in 76% yield after neutralization and extraction.

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to amine at 25°C. This method achieves quantitative conversion with >99% selectivity, avoiding over-reduction byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the amino or hydroxyl groups, can lead to a wide variety of derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce various substituted quinolines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

C7 Hydroxyl vs. C7 Methoxy Derivatives

- CHNQD-00603 (7-hydroxy-4-phenyl-3-methoxy-3,4-dihydroquinolin-2(1H)-one): Retains the C7 hydroxyl group but includes a phenyl group at C4 and a methoxy group at C3. This derivative demonstrated enhanced osteogenic differentiation in BMSCs (bone marrow stromal cells), with elevated Runx2 expression and ALP activity compared to non-hydroxylated analogs .

C3 Amino vs. C3 Methoxy/Alkylamino Derivatives

- 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25): The dimethylaminoethyl group at N1 and fluoro substitution at C8 improve selectivity for neuronal nitric oxide synthase (nNOS). The C6 amino group contributes to hydrogen bonding with active-site residues, whereas the target compound’s C3 amino group may favor interactions with distinct biological targets .

Triazole-containing derivatives (e.g., 3a–l) :

Alkylation at C6 with triazole rings enhances CNS activity, but the absence of a C7 hydroxyl group reduces solubility and metabolic stability compared to the target compound .

Structural Flexibility and Ring Modifications

Ring-Opened Analogs (10a–m):

Derivatives synthesized by cleaving the C3–C4 bond of the dihydroquinolinone core showed reduced antidepressant activity in the forced swim test (FST) compared to the parent scaffold, highlighting the importance of the bicyclic framework for maintaining conformational rigidity and target engagement .

Brominated Derivatives:

- 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 14548-51-7): Bromine at C7 increases molecular weight (226.07 g/mol) and steric bulk, reducing hydrogen-bonding capacity but enhancing halogen-bonding interactions in enzyme inhibition assays .

Table 1: Key Data for Selected Analogues

Structure-Activity Relationship (SAR) Insights

- C7 Hydroxyl Group: Critical for hydrogen bonding in osteogenic (e.g., CHNQD-00603) and antidepressant (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives) activities. Methoxy substitution at C7 reduces polarity but may enhance membrane permeability .

- C3 Amino Group: Enhances interactions with polar residues in enzymatic targets (e.g., nNOS), whereas alkylamino groups (e.g., dimethylaminoethyl) improve CNS penetration .

- Ring Modifications : Bromination or phenyl substitution (e.g., CHNQD series) increases steric bulk, favoring selective target binding over unsubstituted analogs .

Biological Activity

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

-

Enzyme Inhibition :

- The compound exhibits inhibitory effects on several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). For instance, it shows an IC50 of 183 μM against MAO-A, indicating weak inhibition .

- It also interacts with the dopamine receptor D2 (D2R), modulating its activity, which is significant for treating neurological disorders .

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria such as Escherichia coli and Lactobacillus plantarum, suggesting potential applications in antimicrobial therapies.

-

Anticancer Properties :

- Research indicates that certain analogs may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through specific signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that some derivatives exhibited significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and Klebsiella pneumoniae. The structure-activity relationship analysis revealed that specific substitutions enhanced antimicrobial potency.

Case Study 2: Neuropharmacological Evaluation

In another investigation, researchers synthesized a series of 3-amino derivatives and evaluated their affinity for D2 receptors. The findings suggested that certain modifications increased receptor binding affinity and selectivity, potentially leading to new treatments for schizophrenia and other neuropsychiatric disorders .

Q & A

Q. What are the common synthetic routes for 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves cyclization and functionalization steps. For example:

- Cyclization of substituted amines : Reacting precursors like nitro-substituted dihydroquinolines under hydrogenation (H₂/Pd-C) to reduce nitro groups to amines, as seen in the synthesis of compound 24 (72.9% yield) .

- Radical-mediated pathways : Iron photocatalysis generates carbamoyl radicals from oxamic acids, enabling cyclization to form the dihydroquinolinone core .

- Palladium-catalyzed carbonylation : Incorporates carbonyl and perfluoroalkyl groups via radical intermediates, yielding derivatives with moderate-to-high selectivity .

Intermediates are characterized using HPLC, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity and purity .

Q. What spectroscopic and analytical methods are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Identifies key protons (e.g., NH₂ at δ 4.5–5.5 ppm) and carbonyl groups (C=O at ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry in enantiomeric mixtures, critical for SAR studies .

- HPLC with UV/Vis detection : Monitors reaction progress and purity (>97% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields during scale-up while maintaining enantiomeric purity?

- Reaction condition tuning : Use aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to minimize side reactions .

- Catalyst selection : Pd-C for nitro reductions (e.g., compound 24 ) or chiral catalysts for enantioselective synthesis .

- Purification strategies : Flash chromatography (Biotage systems) or preparative HPLC for chiral separation, achieving >99% enantiomeric excess (ee) .

Q. How do structural modifications at the 3-amino and 7-hydroxy positions affect selectivity for neuronal nitric oxide synthase (nNOS)?

- SAR studies reveal:

- 3-Amino group : Critical for hydrogen bonding with nNOS active-site residues (e.g., Glu592). Substitution with bulkier groups (e.g., diethylamino) reduces potency .

- 7-Hydroxy group : Enhances selectivity over endothelial NOS (eNOS) by steric exclusion. Methoxy or ethoxy substitutions reduce activity by ~50% .

- Pharmacophore modeling (Chart 1 in ) identifies hydrophobic pockets and electrostatic interactions driving isoform selectivity.

Q. What strategies resolve contradictions in reported biological activity data across studies?

-

Standardized assays : Use identical pain models (e.g., rat carrageenan-induced hyperalgesia) and calculate % anti-nociception as:

This minimizes variability in pain sensitivity measurements .

-

Batch-to-batch consistency : Employ reference standards (e.g., MM0961.01 ) to ensure compound purity and activity reproducibility.

Q. How can radical intermediates enhance the synthesis of novel dihydroquinolinone derivatives?

- Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling cascade cyclization with electron-deficient alkenes (e.g., acrylates) .

- Palladium-mediated perfluoroalkylation : Combines perfluoroalkyl iodides and CO to form polycyclic derivatives with E/Z selectivity >20:1 .

Methodological Considerations

- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., enzymatic inhibition vs. in vivo efficacy) .

- Scalable synthesis : Transition batch reactions to continuous flow systems for improved efficiency and reduced waste .

- Quality control : Use certified reference materials (e.g., MM0796.01 ) to calibrate analytical instruments and ensure data reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.